molecular formula C3H9Cl2N3 B1274261 2,5-dihydro-1H-pyrazol-3-amine hydrochloride CAS No. 4189-86-0

2,5-dihydro-1H-pyrazol-3-amine hydrochloride

Cat. No.: B1274261
CAS No.: 4189-86-0
M. Wt: 158.03 g/mol
InChI Key: RDJUSZXKPLSYPX-UHFFFAOYSA-N
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Description

2,5-Dihydro-1H-pyrazol-3-amine hydrochloride is a heterocyclic compound with significant importance in organic synthesis and medicinal chemistry. This compound is characterized by a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dihydro-1H-pyrazol-3-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction proceeds through nucleophilic addition, followed by cyclization and subsequent formation of the pyrazole ring.

Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, ensures high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dihydro-1H-pyrazol-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

2,5-Dihydro-1H-pyrazol-3-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.

    Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: The compound is utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2,5-dihydro-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the target molecule involved.

Comparison with Similar Compounds

    3-Aminopyrazole: Another pyrazole derivative with similar structural features.

    4-Aminopyrazole: Differing in the position of the amino group, leading to distinct reactivity and applications.

    5-Aminopyrazole: Similar to 2,5-dihydro-1H-pyrazol-3-amine but with variations in chemical properties.

Uniqueness: 2,5-Dihydro-1H-pyrazol-3-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrochloride salt form also enhances its solubility and stability, making it more versatile for various applications.

Properties

CAS No.

4189-86-0

Molecular Formula

C3H9Cl2N3

Molecular Weight

158.03 g/mol

IUPAC Name

2,3-dihydro-1H-pyrazol-5-amine;dihydrochloride

InChI

InChI=1S/C3H7N3.2ClH/c4-3-1-2-5-6-3;;/h1,5-6H,2,4H2;2*1H

InChI Key

RDJUSZXKPLSYPX-UHFFFAOYSA-N

SMILES

C1C=C(NN1)N.Cl

Canonical SMILES

C1C=C(NN1)N.Cl.Cl

4189-86-0

Pictograms

Acute Toxic

Origin of Product

United States

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